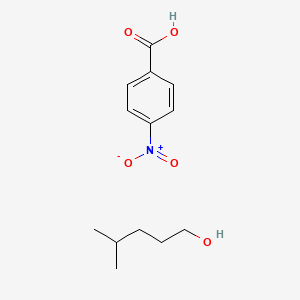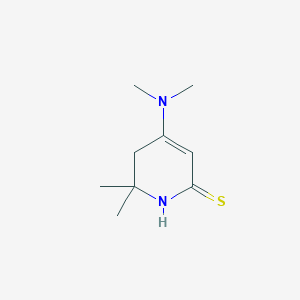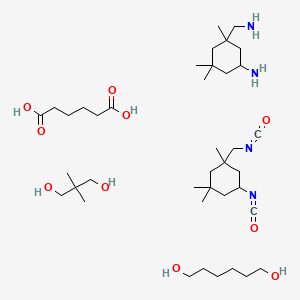
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex polymeric compound. It is synthesized through the polymerization of hexanedioic acid with various amines and diols, resulting in a versatile material with unique properties. This compound is used in various industrial applications due to its stability, flexibility, and resistance to environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The addition of 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol further modifies the polymer structure, enhancing its flexibility and mechanical properties. Finally, the incorporation of 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane introduces isocyanate groups, which can react with other functional groups to form cross-linked networks.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The process may include steps such as heating, cooling, and the addition of catalysts to accelerate the reaction. The final product is then purified and processed into various forms, such as films, fibers, or coatings, depending on the intended application.
化学反应分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can replace certain groups within the polymer with other functional groups, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
科学研究应用
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of prosthetics, implants, and other medical devices due to its biocompatibility and mechanical properties.
Industry: Applied in the production of coatings, adhesives, and sealants, offering durability and resistance to environmental factors.
作用机制
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The isocyanate groups can react with hydroxyl or amine groups, forming strong covalent bonds that enhance the polymer’s mechanical properties and stability. The polymer’s structure allows it to form cross-linked networks, providing flexibility and resistance to degradation.
相似化合物的比较
Similar Compounds
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, 5-amino-1,3,3-trimethylcyclohexane
- Hexanedioic acid, polymer with 2-[(2-aminoethyl)amino]ethanesulfonic acid monosodium salt, 5-amino-1,3,3-trimethylcyclohexane
Uniqueness
Compared to similar compounds, hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane offers unique properties such as enhanced flexibility, mechanical strength, and resistance to environmental factors. These characteristics make it suitable for a broader range of applications, particularly in demanding industrial and medical environments.
属性
CAS 编号 |
58043-05-3 |
|---|---|
分子式 |
C39H76N4O10 |
分子量 |
761.0 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C10H22N2.C6H10O4.C6H14O2.C5H12O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-9(2)4-8(12)5-10(3,6-9)7-11;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h10H,4-7H2,1-3H3;8H,4-7,11-12H2,1-3H3;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
InChI 键 |
JPTGNRHVLMJAEO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(C1)(C)CN)N)C.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
相关CAS编号 |
58043-05-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


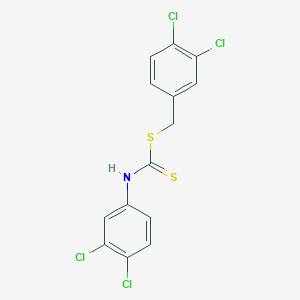
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
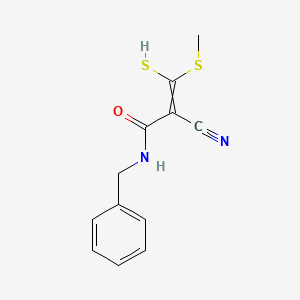

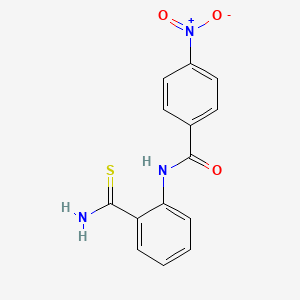
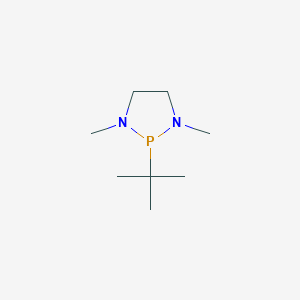
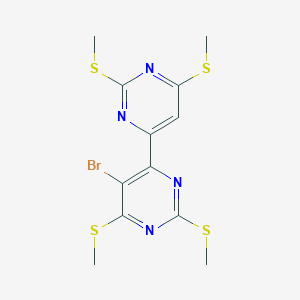
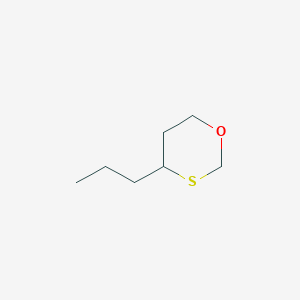
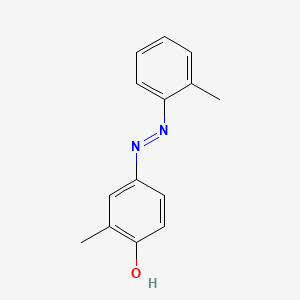
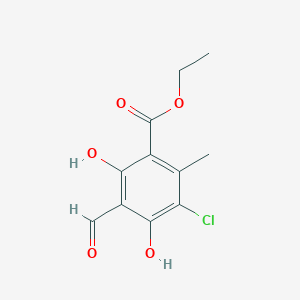
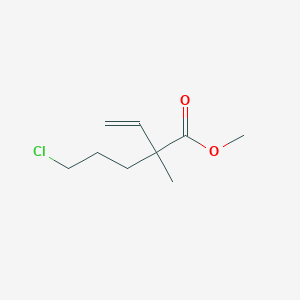
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
